The synthesis of 3-Fluoro-5-hydroxy-DL-phenylalanine typically involves several key steps:
This multi-step synthesis allows for the incorporation of functional groups that enhance the compound's biological activity.
The molecular structure of 3-Fluoro-5-hydroxy-DL-phenylalanine can be represented by its IUPAC name and various structural formulas:
The structure features a phenyl ring substituted with a hydroxyl group and a fluorine atom, contributing to its unique chemical behavior.
3-Fluoro-5-hydroxy-DL-phenylalanine can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions .
The mechanism of action of 3-Fluoro-5-hydroxy-DL-phenylalanine is primarily related to its role as an amino acid analog in biological systems. Its structural modifications (fluorine and hydroxyl groups) can influence its interaction with enzymes and receptors involved in neurotransmitter synthesis and metabolism.
Research suggests that fluorinated phenylalanines may alter the uptake mechanisms in cells, enhancing their potential as tracers in imaging studies or as therapeutic agents targeting specific pathways in metabolic disorders .
The physical properties of 3-Fluoro-5-hydroxy-DL-phenylalanine include:
Property | Value |
---|---|
Molecular Weight | 199.18 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Appearance | Crystalline solid |
Chemical properties include stability under standard conditions but may vary under specific reaction conditions due to functional group reactivity .
3-Fluoro-5-hydroxy-DL-phenylalanine has notable applications in scientific research:
Palladium-catalyzed cross-coupling reactions enable precise carbon-fluorine bond formation in complex phenylalanine scaffolds. For meta-substituted derivatives like 3-fluoro-5-hydroxy-DL-phenylalanine, Negishi coupling between protected iodoalanine precursors and fluorinated aryl halides provides efficient access. Key innovations include:
Table 1: Palladium Catalysts for Fluorophenylalanine Synthesis
Catalytic System | Substrate | Yield (%) | Temperature |
---|---|---|---|
Pd₂(dba)₃/SPhos (5 mol%) | 3-Fluoroiodobenzene | 80 | 25°C |
Pd(PPh₃)₂Cl₂/DIBAL | 4-Sulfonodifluoromethyl | 65 | 70°C |
Pd(OAc)₂/XPhos | 3-Bromo-5-TBSO-benzene | 78* | 90°C |
*Estimated from analogous systems in [4] [6]
Notably, Suzuki-Miyaura coupling faces limitations with meta-fluorinated boronic acids due to protodeboronation and poor stability of polyhydroxylated arylboronates [4].
Racemic 3-fluoro-5-hydroxy-DL-phenylalanine synthesis relies on chiral auxiliaries to control stereochemistry during alkylation. Key methodologies include:
Table 2: Chiral Auxiliaries for Stereocontrol
Auxiliary | Alkylating Agent | de/ee (%) | Product Configuration |
---|---|---|---|
Schöllkopf’s bis-lactim ether | 3-Fluoro-5-(MOM)benzyl bromide | 92 de | R or S |
(S)-Boc-imidazolidinone | 3-Fluoro-5-(BnO)benzyl bromide | 80 de | S |
Evans oxazolidinone | 3-Fluoro-5-TBS-benzyl iodide | 85 de | R |
Synthesizing ortho-fluorinated analogues provides critical insights into meta-isomer difficulties:
Table 3: Ortho vs. Meta-Substitution Challenges
Parameter | Ortho-Substituted | Meta-Substituted |
---|---|---|
Boronic Acid Stability | Low (oxaborole formation) | Moderate |
Coupling Yield (Negishi) | 10–21% | 70–85% |
Optimal Protecting Group | TIPS ether | TBS ether |
Enzymatic Resolution Yield | <40% | 60–75% |
¹⁸F-labeled 3-fluoro-5-hydroxy-DL-phenylalanine enables PET imaging of tumor metabolism. Key strategies include:
Table 4: Radiolabeling Methods Comparison
Method | Precursor | RCY (%) | Synthesis Time (min) |
---|---|---|---|
Nucleophilic (K¹⁸F) | 3-Nitro-5-(aldehyde)phenyl | 15–20 | 120 |
Electrophilic ([¹⁸F]F₂) | 3,4-Dihydroxyphenylalanine | <5 | 90 |
DAST/[¹⁸F]Fluoride | 3-O-Tosyl derivative | 25 | 90 |
Limitations include the racemic nature of DL-analogues, which reduces LAT1 transporter affinity compared to L-enantiomers, and the need for rapid purification to minimize radiolysis [5] [9].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7